![molecular formula C12H13NO2S B11955017 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 62035-90-9](/img/structure/B11955017.png)
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzenesulfonyl)-7-azabicyclo[410]hept-3-ene is a bicyclic compound characterized by a unique structure that includes a benzenesulfonyl group and an azabicycloheptene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene typically involves the reaction of a suitable azabicycloheptene precursor with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
科学的研究の応用
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azabicycloheptene framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]hept-3-ene: Similar bicyclic structure but with an oxygen atom.
7,7-Dichlorobicyclo[4.1.0]hept-3-ene: Contains chlorine atoms instead of the benzenesulfonyl group.
3-Carene: A naturally occurring bicyclic monoterpene with a similar ring structure.
Uniqueness
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
特性
CAS番号 |
62035-90-9 |
|---|---|
分子式 |
C12H13NO2S |
分子量 |
235.30 g/mol |
IUPAC名 |
7-(benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C12H13NO2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)13/h1-7,11-12H,8-9H2 |
InChIキー |
JCPAWVGXPJUPIL-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2C1N2S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


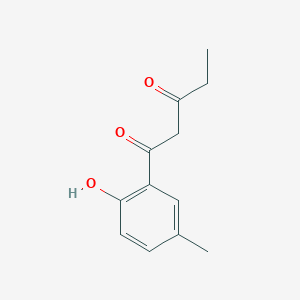
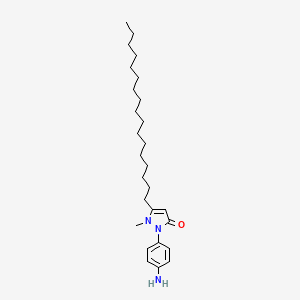
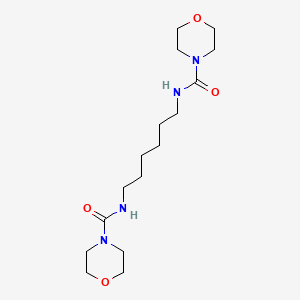



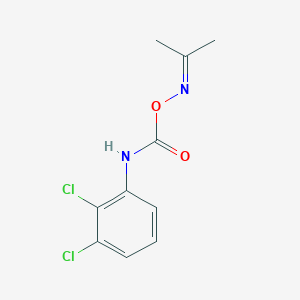
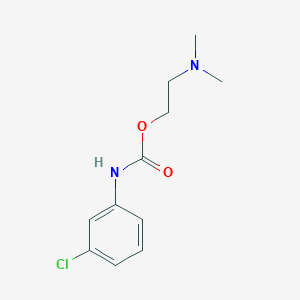
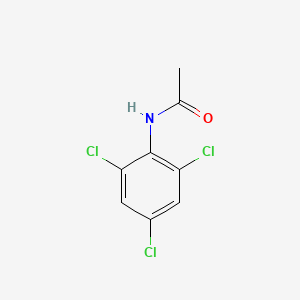
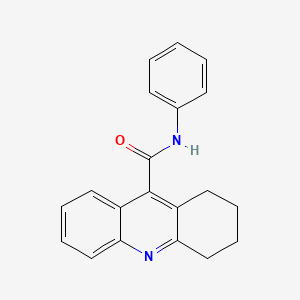

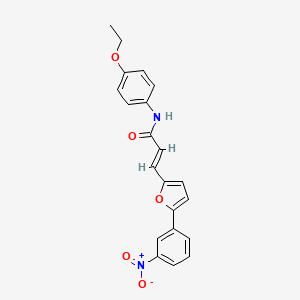
![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)

